2-Bromo-5-ethenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-ethenylfuran can be achieved through several synthetic routes. One common method involves the bromination of 5-ethenylfuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The bromination process selectively introduces a bromine atom at the second position of the furan ring, yielding this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethenylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation Reactions: The ethenyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form 2-bromo-5-ethylfuran using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), halide salts, and catalysts such as palladium or copper.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction: 2-Bromo-5-ethylfuran and other reduced derivatives.
Scientific Research Applications
2-Bromo-5-ethenylfuran has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties. The presence of the bromine atom and ethenyl group can influence the material’s characteristics.
Biological Studies: Researchers study the interactions of this compound with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethenylfuran involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to alterations in their function. The bromine atom and ethenyl group play crucial roles in these interactions, influencing the compound’s reactivity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
5-Bromo-2-ethenylfuran: Isomer with the bromine and ethenyl groups at different positions.
2-Bromo-5-methylfuran: Contains a methyl group instead of an ethenyl group.
Uniqueness
2-Bromo-5-ethenylfuran is unique due to the presence of both a bromine atom and an ethenyl group on the furan ring. This combination imparts distinct reactivity and properties compared to its analogs. The ethenyl group provides a site for further functionalization, while the bromine atom enhances the compound’s reactivity in substitution and cross-coupling reactions .
Properties
IUPAC Name |
2-bromo-5-ethenylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWTSLTALSBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494433 |
Source
|
Record name | 2-Bromo-5-ethenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-96-5 |
Source
|
Record name | 2-Bromo-5-ethenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.